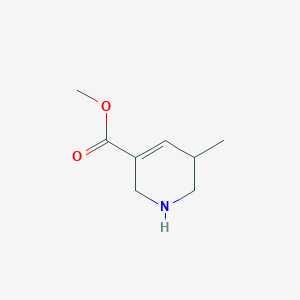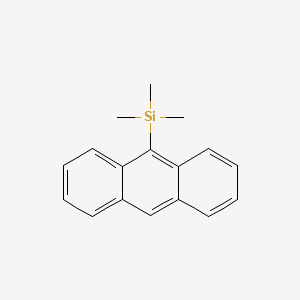
9-Trimethylsilylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Trimethylsilylanthracene is an organosilicon compound that features a trimethylsilyl group attached to the ninth position of the anthracene molecule. This compound is of significant interest due to its unique photophysical properties and its applications in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Trimethylsilylanthracene typically involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo protodesilylation, where the trimethylsilyl group is replaced by a hydrogen atom.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the anthracene core can undergo typical aromatic oxidation and reduction processes.
Common Reagents and Conditions:
Major Products:
科学的研究の応用
9-Trimethylsilylanthracene has several applications in scientific research:
Photophysical Studies: Due to its unique fluorescence properties, it is used in studies involving fluorescence quenching and photochemical reactions.
Organic Synthesis: It serves as a precursor for the synthesis of other organosilicon compounds and can be used in various organic transformations.
Material Science: The compound’s properties make it useful in the development of new materials, particularly in the field of organic electronics and photonics.
作用機序
The primary mechanism of action for 9-Trimethylsilylanthracene in its photochemical reactions involves the formation of a hydrogen bond in the excited singlet state. This interaction leads to the cleavage of the carbon-silicon bond, resulting in the formation of anthracene . The reaction kinetics indicate that the intermediate formed during this process undergoes partitioning between the product and the starting material .
類似化合物との比較
- Trimethylsilyl-substituted Pyrenes
- Trimethylgermyl-substituted Anthracenes
- Trimethylstannyl-substituted Phenanthrenes
Comparison: 9-Trimethylsilylanthracene is unique due to its specific substitution pattern and the resulting photophysical properties. Compared to other trimethylsilyl-substituted aromatic compounds, it exhibits distinct fluorescence quenching behavior and reactivity in the presence of alcohols . This makes it particularly valuable for studies involving photochemical processes and material science applications.
特性
分子式 |
C17H18Si |
|---|---|
分子量 |
250.41 g/mol |
IUPAC名 |
anthracen-9-yl(trimethyl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
InChIキー |
BCXUWDHESDSDMJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


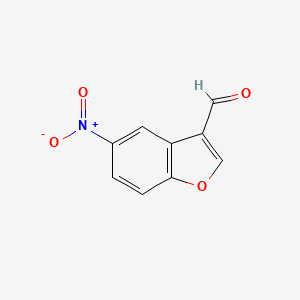
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695197.png)
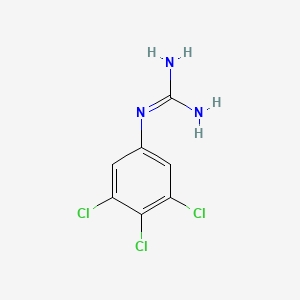
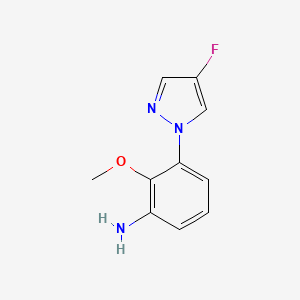
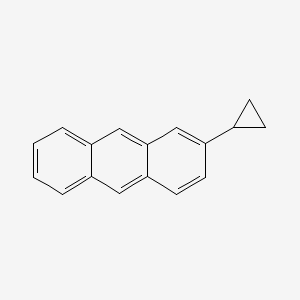
![1-[(1E)-1,3-Butadien-1-Yl]-4-Fluorobenzene](/img/structure/B13695209.png)
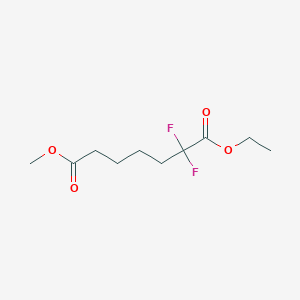
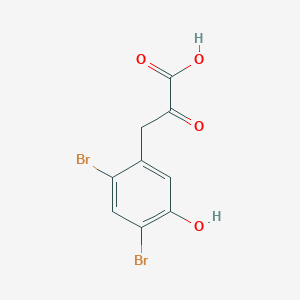
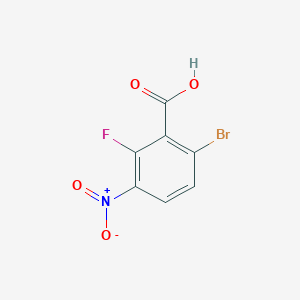
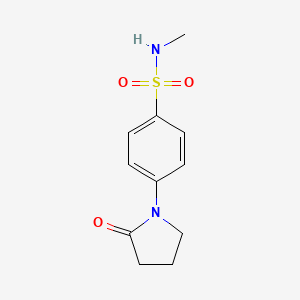
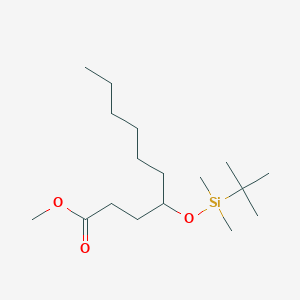
![3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13695251.png)
![1-[4-(1-Imidazolyl)phenyl]guanidine](/img/structure/B13695252.png)
